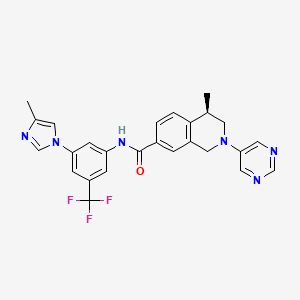
(r)-4'-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide is a complex organic compound that features a biphenyl core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl core, followed by the introduction of the fluoro, methyl, and sulfonylamino groups through various substitution reactions. The final step often involves the formation of the carboxylic acid methylamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or sulfonylamino groups.
Reduction: Reduction reactions could target the fluoro or carboxylic acid groups.
Substitution: Various substitution reactions can occur, especially on the biphenyl core or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid: Similar structure but without the methylamide group.
®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid ethylamide: Similar structure with an ethylamide group instead of a methylamide group.
Uniqueness
The uniqueness of ®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
625820-83-9 |
|---|---|
Formule moléculaire |
C20H25FN2O3S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-[4-[(2S)-2-fluoro-1-(propylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-4-13-27(25,26)23-14-20(2,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-3/h5-12,23H,4,13-14H2,1-3H3,(H,22,24)/t20-/m1/s1 |
Clé InChI |
OXZHUTUCQYPWGI-HXUWFJFHSA-N |
SMILES isomérique |
CCCS(=O)(=O)NC[C@](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
SMILES canonique |
CCCS(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)

![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![methyl 7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B10772517.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772519.png)
![4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile](/img/structure/B10772525.png)

![6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772553.png)
![(1S,2S,3S,4S)-3,4-bis[(2-methylpropyl)[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772558.png)
![4-(cyclopropylmethoxy)-N-{3-[(1R)-1-[(2-acetamidoethyl)amino]ethyl]-8-methylquinolin-7-yl}benzamide](/img/structure/B10772564.png)
